![molecular formula C23H22F2N2O4 B5398616 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398616.png)
4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multistep chemical processes, including the condensation reactions, the formation of 1,3,4 oxadiazole derivatives, and the application of microwave-assisted processes for the creation of polyheterocyclic compounds. These methods highlight the complexity and the necessity of precise conditions for the synthesis of such intricate molecules (Mamatha et al., 2019), (Perla Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined through various analytical techniques, including single-crystal X-ray diffraction. These studies reveal the crystalline structure, confirming the monoclinic system and providing detailed insight into the spatial arrangement of atoms within the compound. Such structural analyses are crucial for understanding the compound's potential interactions and reactivity (K. Y. Yeong et al., 2018).
Chemical Reactions and Properties
The compound’s chemical reactivity and interactions, including its participation in 1,3-dipolar cycloaddition reactions and its role as an intermediate in the synthesis of biologically active compounds, have been explored. These studies highlight the compound’s versatility and its potential as a precursor for various pharmacologically relevant molecules (M. Novikov et al., 2005), (Linxiao Wang et al., 2016).
properties
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4/c24-17-5-1-15(2-6-17)20-19(21(28)16-3-7-18(25)8-4-16)22(29)23(30)27(20)10-9-26-11-13-31-14-12-26/h1-8,20,28H,9-14H2/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZHIZXGFYNMT-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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